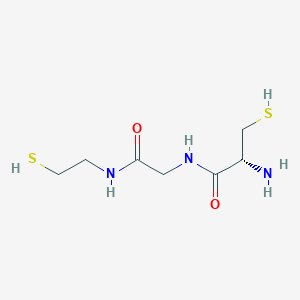
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide is a compound that features a unique structure combining cysteine and glycine residues with a sulfanylethyl group
準備方法
Synthetic Routes and Reaction Conditions
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, which is compatible with the formation of thioesters. The process includes the following steps:
Fmoc Protection: The amino acids are protected with Fmoc groups to prevent unwanted reactions.
Coupling: The protected amino acids are sequentially coupled to a solid support.
Deprotection: The Fmoc groups are removed to expose the amino groups for further coupling.
Thioester Formation: The peptide is converted to a thioester using N-sulfanylethylanilide (SEAlide) peptides, which can be treated under acidic conditions to form the thioester.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and efficiency, often incorporating microfluidic systems to accelerate the synthesis and reduce reaction times .
化学反応の分析
Types of Reactions
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The amino and thiol groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide has several scientific research applications:
Chemistry: Used in peptide synthesis and protein ligation techniques.
Biology: Studied for its role in protein folding and stability.
Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications
作用機序
The mechanism of action of L-Cysteinyl-N-(2-sulfanylethyl)glycinamide involves its ability to participate in native chemical ligation (NCL). This process includes the following steps:
N-S Acyl Transfer: The thioester group reacts with the amino group of another peptide, forming an intermediate.
S-N Acyl Transfer: The intermediate undergoes an intramolecular rearrangement to form a stable amide bond.
Ligation: The final product is a ligated peptide or protein.
類似化合物との比較
Similar Compounds
L-Cysteinylglycine: A dipeptide consisting of cysteine and glycine, used in glutathione metabolism.
N-Sulfanylethylanilide Peptides: Used in native chemical ligation for protein synthesis.
Uniqueness
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide is unique due to its specific structure that allows for efficient participation in native chemical ligation, making it a valuable tool in peptide and protein chemistry .
特性
CAS番号 |
695196-86-2 |
|---|---|
分子式 |
C7H15N3O2S2 |
分子量 |
237.3 g/mol |
IUPAC名 |
(2R)-2-amino-N-[2-oxo-2-(2-sulfanylethylamino)ethyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C7H15N3O2S2/c8-5(4-14)7(12)10-3-6(11)9-1-2-13/h5,13-14H,1-4,8H2,(H,9,11)(H,10,12)/t5-/m0/s1 |
InChIキー |
ALJARKCQOMYEHE-YFKPBYRVSA-N |
異性体SMILES |
C(CS)NC(=O)CNC(=O)[C@H](CS)N |
正規SMILES |
C(CS)NC(=O)CNC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol](/img/structure/B12515480.png)
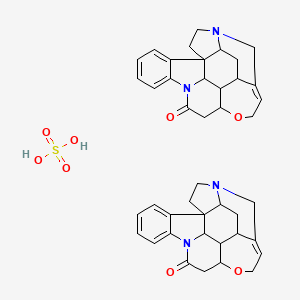

![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)
![[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium](/img/structure/B12515516.png)

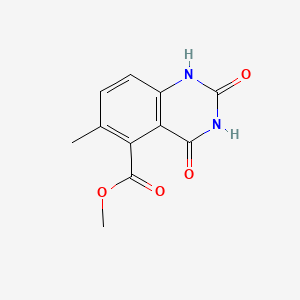
![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)

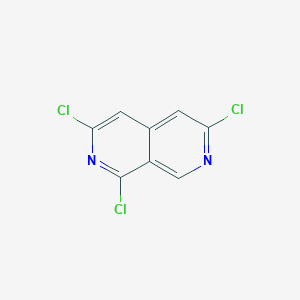
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)
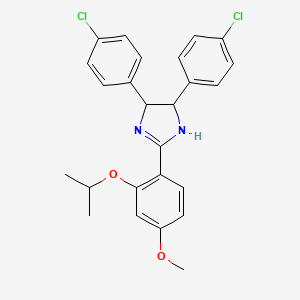
![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
